5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, also known as EMD-386088, is an indole derivative recognized for its pharmacological properties, particularly as a partial agonist of the serotonin 6 receptor. This compound exhibits a high affinity for the serotonin 6 receptor and moderate affinity for the serotonin 3 receptor, alongside functioning as a dopamine reuptake inhibitor. Preclinical studies suggest it may possess antidepressant-like effects .
This compound falls under the category of indole derivatives, which are organic compounds characterized by a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The specific chemical classification of this compound can be summarized as follows:
The synthesis of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves several organic synthesis techniques. While specific proprietary methods are not publicly detailed, general synthetic routes may include:
Industrial production likely employs standard techniques such as protecting group strategies, selective functional group transformations, and purification methods including crystallization or chromatography .
The molecular structure of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole can be represented using various structural formulas:
InChI=1S/C14H15ClN2/c1-9-14(10-4-6-16-7-5-10)12-8-11(15)2-3-13(12)17-9/h2-4,8,16-17H,5-7H2,1H3
CC1=C(C2=C(N1)C=CC(=C2)Cl)C3=CCNCC3
These representations highlight the compound's complex bicyclic structure featuring both nitrogen and chlorine substituents .
5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is capable of undergoing various chemical reactions:
These reactions can lead to various derivatives that may exhibit different biological activities compared to the parent compound.
The mechanism of action for 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole primarily involves its interaction with serotonin receptors:
Studies indicate that specific structural features such as halogen substituents at the indole 5-position are critical for maintaining agonist activity at these receptors .
The physical properties of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole include:
Chemical properties include:
These properties influence its behavior in biological systems and its potential applications in medicinal chemistry .
5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole has several applications in scientific research:
Research continues to explore its efficacy and safety profile in clinical settings .
5-Chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (EMD 386088) is characterized as a potent and selective 5-HT6 receptor agonist. Functional assays measuring cAMP accumulation demonstrate its high efficacy, with an EC50 value of 1.0 nM in recombinant cell systems expressing human 5-HT6 receptors [1] [2]. The compound exhibits full intrinsic activity (100% efficacy relative to serotonin) and requires specific structural motifs: a 2-methyl group on the indole core and a halogen (Cl, Br, F) or methoxy substituent at the 5-position. Removal of the 2-methyl group or substitution with bulkier alkyl chains significantly reduces both binding affinity and functional agonist activity [2].
Table 1: Influence of Indole 5-Position Substituents on Agonist Efficacy
5-Position Substituent | Receptor Affinity (Ki, nM) | Functional Activity (EC50, nM) | Intrinsic Activity (%) |
---|---|---|---|
5-Chloro | 7.4 | 1.0 | 100 (Full agonist) |
5-Bromo | 9.1 | 1.8 | 98 |
5-Fluoro | 25 | 15 | 95 |
5-Methoxy | 32 | 22 | 92 |
5-Nitro | 8.7 | 159 | 41 (Partial agonist) |
5-Phenoxy | 12 | >1000 | <10 (Antagonist) |
The compound’s binding affinity and functional output are critically modulated by three structural elements:
Table 2: Impact of Structural Modifications on Binding and Function
Structural Modification | Binding Affinity (Ki, nM) | Functional Outcome |
---|---|---|
Parent compound (EMD 386088) | 7.4 | Full agonist (EC50 = 1.0 nM) |
N1-Benzenesulfonyl substitution | 15 | Antagonist |
2-H (unsubstituted) | 210 | Partial agonist (41% efficacy) |
2-Ethyl substitution | 89 | Weak partial agonist (65%) |
Saturated piperidine analog | 2.0 | Antagonist |
EMD 386088 demonstrates >100-fold selectivity for 5-HT6 receptors over other serotonin receptor subtypes (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT4, 5-HT7), as confirmed by radioligand binding assays [2] [5]. The sole exception is the 5-HT3 receptor, where it exhibits moderate affinity (Ki ≈ 45 nM, 6-fold lower than for 5-HT6). Broader off-target screening (including dopamine D1/D2, adrenergic α1/α2, and histamine H1 receptors) revealed negligible interactions (Ki > 1 µM). Crucially, it lacks significant affinity for the serotonin transporter (SERT), distinguishing it from non-selective serotonergic agents [5] [8].
Activation of 5-HT6 receptors by EMD 386088 triggers Gs-protein coupling, leading to sustained adenylyl cyclase stimulation and intracellular cAMP accumulation. This signaling cascade is the primary downstream pathway validated across cellular models [1] [10]. In rat hippocampal slices, EMD 386088 (100 nM) elevates cAMP levels by 180% within 15 minutes. This effect is fully blocked by selective 5-HT6 antagonists (e.g., SB 271046), confirming receptor specificity [3]. Notably, the cAMP increase correlates with behavioral outcomes: in vivo studies link it to dopamine release in the nucleus accumbens and antidepressant-like effects in the forced swim test, effects abolished by D1/D2 receptor antagonists [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7